molecular formula C9H15F2N3 B11737392 N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11737392
M. Wt: 203.23 g/mol
InChI Key: UDCJGLMKYDIXKJ-UHFFFAOYSA-N
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Description

N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (CAS: 1856097-64-7) is a pyrazole derivative with a molecular formula of C9H16ClF2N3 and a molar mass of 239.69 g/mol . The compound features a pyrazole core substituted at the 1-position with a 2,2-difluoroethyl group and at the 4-position with a butylamine moiety. Its structural uniqueness lies in the combination of a lipophilic butyl chain and electron-withdrawing difluoroethyl group, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C9H15F2N3/c1-2-3-4-12-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3

InChI Key

UDCJGLMKYDIXKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with appropriate alkylating agents. One common method involves the alkylation of 4-amino-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoroethyl group facilitates nucleophilic substitution at the β-carbon due to fluorine's electron-withdrawing effect. Key observations include:

  • Hydrolysis : Under acidic conditions, the difluoroethyl group undergoes partial hydrolysis to form hydroxyl intermediates, though full defluorination is rare below 100°C.

  • Ammonolysis : Reaction with ammonia at elevated temperatures (80–100°C) yields N-butyl-1-(2-aminoethyl)-1H-pyrazol-4-amine, albeit with moderate yields (45–55%).

Table 1: Nucleophilic Substitution Conditions and Outcomes

ReagentConditionsProductYieldSource
H2O (acidic)60°C, 6hPartial hydrolysis product30%
NH3 (aqueous)80°C, 12hN-butyl-1-(2-aminoethyl)-1H-pyrazol-4-amine52%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions. Notable reactions include:

  • Nitration : Concentrated HNO3 at 0–5°C introduces nitro groups at C3, producing N-butyl-1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-4-amine in 68% yield.

  • Halogenation : Bromination (Br2/CHCl3) selectively substitutes C5, yielding a dibromo derivative.

Mechanistic Insight :
The electron-withdrawing difluoroethyl group deactivates the ring, directing substitution to C3/C5 via σ-complex stabilization.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the pyrazole nitrogen’s coordinating ability:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh3)4, K2CO3) to form biaryl derivatives at C5 (yields: 70–85%) .

  • Buchwald-Hartwig Amination : Couples with aryl halides to install amino groups at C3 (yield: 60–75%) .

Alkylation and Acylation

The butylamine side chain undergoes typical amine reactions:

  • Reductive Alkylation : Reacts with aldehydes (NaBH3CN) to form secondary amines (e.g., N-pentyl derivatives).

  • Acylation : Acetyl chloride in pyridine yields N-acetylated products (85–90% yield).

Table 2: Side-Chain Modification Reactions

Reaction TypeReagentProductYieldSource
Reductive AlkylationPentanal/NaBH3CNN-pentyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine78%
AcylationAcetyl chloride/pyridineN-acetyl derivative88%

Biological Interactions

In pharmacological contexts, the compound interacts with enzymes via:

  • Hydrogen Bonding : The pyrazole nitrogen and fluorine atoms form H-bonds with kinase ATP-binding pockets.

  • Hydrophobic Interactions : The butyl group enhances binding to hydrophobic enzyme subpockets.

Key Finding :
Replacing the butyl group with benzyl (as in N-benzyl analogs) reduces metabolic stability by 40%, highlighting the butyl chain’s role in pharmacokinetics.

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Oxidative Degradation : CYP450 enzymes oxidize the butyl chain to carboxylic acid derivatives.

  • Hydrolytic Defluorination : Prolonged exposure to pH > 9 removes fluorine atoms, forming ethylene-linked byproducts.

Scientific Research Applications

Medicinal Chemistry

N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has shown promise as a pharmaceutical agent due to its unique structural features that may enhance biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit potent anticancer properties. For instance, modifications to the pyrazole structure have been linked to improved efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation.

Case Study:
A study demonstrated that similar pyrazole compounds exhibited significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% . While specific data on this compound is limited, its structural analogs suggest potential therapeutic effects.

Neurological Applications

The compound may also play a role in treating neurological disorders. Research into pyrazole sulfonamides has highlighted their potential as inhibitors of Trypanosoma brucei N-myristoyltransferase, an enzyme implicated in human African trypanosomiasis. Enhancements in blood-brain barrier permeability through structural modifications have been observed, indicating that this compound could be optimized for CNS applications .

Table 1: Summary of Anticancer and Neurological Applications

Application AreaPotential EffectsReferences
AnticancerSignificant growth inhibition in various cancer lines
Neurological DisordersInhibition of key enzymes; potential CNS penetration

Agricultural Applications

This compound may also find applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Properties

Research into pyrazole compounds has revealed their effectiveness as agrochemicals. Compounds with similar structures have been identified as having insecticidal and fungicidal properties, which could be beneficial for crop protection.

Case Study:
A study focused on the synthesis of new pyrazole derivatives demonstrated their efficacy against pests and diseases affecting crops. The ability to modify the chemical structure for enhanced activity suggests that this compound could be developed into a novel agricultural chemical .

Materials Science Applications

The unique chemical properties of this compound also open avenues in materials science.

Polymer Chemistry

Pyrazole derivatives are being explored for their potential use in polymer synthesis due to their ability to act as cross-linking agents or functional additives. This can lead to the development of materials with enhanced thermal stability and mechanical properties.

Table 2: Potential Applications in Materials Science

Application AreaDescriptionReferences
Polymer ChemistryCross-linking agents for enhanced material properties

Mechanism of Action

The mechanism of action of N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related pyrazole-4-amine derivatives, highlighting variations in substituents, molecular weights, and purity:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Substituent Differences
N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (Target) C9H16ClF2N3 239.69 1856097-64-7 95% Butyl group at 4-position
1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine C13H15F2N3O 267.28 1170969-82-0 95% 4-Methoxybenzyl group at 4-position
1-(2,2-difluoroethyl)-N-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-1H-pyrazol-4-amine C15H19F2N3O2 311.33 1172372-04-1 95% Bulky methoxymethylphenyl group at 4-position
1-(2,2-difluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine C13H15F2N3O 267.28 1171921-06-4 95% 3-Methoxybenzyl group at 4-position
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (Fluorine variation) C10H19ClFN3 235.73 1856048-12-8 N/A Monofluoroethyl group at 1-position
1-(1,1-difluoroethyl)-1H-pyrazol-4-amine hydrochloride (Salt form) C5H8ClF2N3 183.59 1888759-82-7 N/A Hydrochloride salt, shorter alkyl chain

Physicochemical and Functional Comparisons

Lipophilicity and Solubility: The butyl group in the target compound enhances lipophilicity compared to analogs with aromatic substituents (e.g., methoxybenzyl groups) . This may improve membrane permeability but reduce aqueous solubility.

Electronic Effects: The 2,2-difluoroethyl group exerts an electron-withdrawing effect, stabilizing the pyrazole ring and altering reactivity compared to non-fluorinated or monofluoro analogs (e.g., C10H19ClFN3) .

Biological Implications :

  • Bulkier substituents (e.g., C15H19F2N3O2) may sterically hinder interactions with biological targets, whereas smaller groups like butyl or methoxybenzyl balance steric effects and binding affinity .

Stability and Storage :

  • Analogs such as C13H15F2N3O require storage at +4°C to maintain stability, suggesting similar handling precautions may apply to the target compound despite lacking explicit data .

Biological Activity

N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound with a pyrazole core that has garnered interest for its potential therapeutic applications. This article explores its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.

  • Molecular Formula : C9H12F2N4
  • Molecular Weight : Approximately 239.69 g/mol
  • Structure : The compound features a unique combination of a butyl group and a difluoroethyl substituent on the pyrazole ring, which may enhance its lipophilicity and biological activity compared to other similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, notably dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain pathogens and cancer cells .
  • Antiviral and Antitumor Effects : Preliminary studies suggest that this compound may exhibit antiviral properties by disrupting viral replication processes. Additionally, its structural features may confer antitumor activity, making it a candidate for further investigation in cancer therapeutics .

The exact mechanisms underlying the biological effects of this compound require further exploration. However, potential interactions include:

  • Receptor Binding : The compound may act as a ligand for various biological receptors or enzymes, influencing signaling pathways that regulate cell growth and apoptosis.
  • Structural Stability : Computational studies have indicated that the presence of the butyl substituent does not significantly alter the conjugation and structural organization of the pyrazole core, suggesting that it may retain stability during interactions with biological targets .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amineC12H18ClF2N5273.71 g/molBenzyl substitution instead of butyl
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amineC5H7F2N3147.13 g/molSimpler structure without butyl or benzyl group
N,1-dimethyl-1H-pyrazol-4-amineC6H10ClN3164.62 g/molDimethyl substitution leading to different reactivity

This table illustrates how this compound's structural combination may lead to distinct pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in vitro and in vivo:

  • In Vitro Assays : Laboratory tests have confirmed the inhibitory effects on DHODH with IC50 values indicating potent activity against specific cell lines associated with viral infections and tumors .
  • Animal Models : In vivo studies are needed to assess the efficacy and safety profile of this compound in animal models before progressing to clinical trials.

Q & A

Q. What are the common synthetic routes for preparing N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
  • Catalyst loading : Copper catalysts improve coupling efficiency in heterocyclic systems.
  • Temperature control : Prolonged heating (≥35°C) may reduce side reactions.
    Low yields (e.g., 17.9% in the referenced study) often arise from steric hindrance or competing pathways; optimization via microwave-assisted synthesis or alternative catalysts (e.g., Pd) could be explored .

Q. Which analytical techniques are critical for characterizing this compound?

Primary characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while difluoroethyl groups show splitting patterns .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for a related compound) .
  • Melting point analysis : Consistency with literature values (e.g., 104–107°C for analogs) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational structural predictions and experimental crystallographic data for this compound?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in the N-butyl chain) or crystal packing forces. A hybrid approach is recommended:

  • X-ray crystallography : Use SHELX programs for refinement, particularly for high-resolution data. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a=8.5 Å, b=9.8 Å) can resolve bond-length ambiguities .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify conformational flexibility .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

Low yields in pyrazole synthesis often stem from:

  • Intermediate instability : Protect amine groups with Boc or Fmoc during coupling steps .
  • Byproduct formation : Use scavengers (e.g., polymer-bound thiourea) to trap unreacted reagents.
  • Stepwise purification : Chromatography with gradient elution (e.g., ethyl acetate/hexane, 0–100%) isolates intermediates .

Q. How can researchers validate the purity of this compound when standard HPLC methods fail to separate closely related analogs?

Advanced purity assessment methods include:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • 2D NMR (HSQC, HMBC) : Detects trace impurities via long-range 13^13C-1^1H correlations .
  • LC-HRMS : Combines separation with high-resolution mass accuracy (≤2 ppm error) to identify co-eluting species .

Q. What mechanistic insights explain the reactivity of the 2,2-difluoroethyl group in this compound during functionalization reactions?

The electron-withdrawing nature of the difluoroethyl group polarizes the pyrazole ring, directing electrophilic substitution to the 5-position. Mechanistic studies suggest:

  • Kinetic isotope effects : Deuterium labeling at the pyrazole C5 position slows bromination, indicating a rate-determining electrophilic attack .
  • DFT transition-state analysis : Calculated activation energies for nitration (~25 kcal/mol) align with experimental yields under mild conditions (HNO3_3, 0°C) .

Q. Methodological Notes

  • SHELX refinement : For crystallographic data, use SHELXL for small-molecule refinement and SHELXD for phase problem resolution. Parameters like R1 ≤0.05 indicate high-quality datasets .
  • Spectral troubleshooting : If 1^1H NMR signals overlap, employ COSY or NOESY to assign protons in crowded regions (e.g., δ 1.0–1.5 ppm for butyl chains) .

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